2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
CAS No.: 1903170-78-4
Cat. No.: VC4229796
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903170-78-4 |
|---|---|
| Molecular Formula | C17H15F3N4OS |
| Molecular Weight | 380.39 |
| IUPAC Name | 2-benzylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25) |
| Standard InChI Key | VSOZDCBFOLSPGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Introduction
2-(Benzylthio)-N-((7-(trifluoromethyl)-124triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry and agricultural science. Its complex structure includes a trifluoromethyl group and a 1,2,4-triazolo[4,3-a]pyridine moiety, making it an acetamide derivative. This classification places it within a broader category of compounds known for their pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of commercially available reagents and careful optimization of reaction conditions are crucial for successful synthesis.
Mechanism of Action and Biological Activity
The mechanism of action for this compound involves interaction with specific biological targets, suggesting potential applications in cancer therapy and other diseases where these pathways are dysregulated. Its versatility in synthetic organic chemistry allows for further derivatization, which can enhance its biological activity.
Potential Applications
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Cancer Therapy: The compound's interaction with biological targets suggests potential use in cancer treatment by targeting dysregulated pathways.
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Agricultural Pest Management: Research continues to explore its efficacy against resistant microbial strains and its role in agricultural pest management strategies.
Research Findings
| Aspect | Description |
|---|---|
| Synthesis Complexity | Requires careful control of reaction conditions for optimal yield and purity. |
| Biological Activity | Shows potential in cancer therapy and agricultural applications due to its interaction with specific biological targets. |
| Chemical Structure | Features a trifluoromethyl group and a 1,2,4-triazolo[4,3-a]pyridine moiety, classifying it as an acetamide derivative. |
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